- Preparation of N-unsubstituted-4-formylpyrazole, China, , ,
Cas no 938066-17-2 (4-iodo-1-(oxan-2-yl)-1H-pyrazole)

938066-17-2 structure
Nom du produit:4-iodo-1-(oxan-2-yl)-1H-pyrazole
Numéro CAS:938066-17-2
Le MF:C8H11IN2O
Mégawatts:278.090214014053
MDL:MFCD19689194
CID:1074777
PubChem ID:16216709
4-iodo-1-(oxan-2-yl)-1H-pyrazole Propriétés chimiques et physiques
Nom et identifiant
-
- 4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole
- 4-iodo-1-(oxan-2-yl)pyrazole
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 4-Iodo-1-tetrahydropyran-2-yl-pyrazole
- 4-iodo-1-(oxan-2-yl)-1H-pyrazole
- XOMUJCQTYLHICW-UHFFFAOYSA-N
- BBL103197
- 3745AF
- STL557007
- ST24043801
- 1-(Tetrahydro-2H-pyran-2-yl)-4-iodo-1H-pyrazole
- 4-iodo-1-(tetrahydro-2-H-pyran-2-yl)-1-H-pyrazole
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyraz
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (ACI)
- 4-Iodo-1-(tetrahydropyran-2-yl)pyrazole
-
- MDL: MFCD19689194
- Piscine à noyau: 1S/C8H11IN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2
- La clé Inchi: XOMUJCQTYLHICW-UHFFFAOYSA-N
- Sourire: IC1=CN(C2CCCCO2)N=C1
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 1
- Complexité: 156
- Surface topologique des pôles: 27
4-iodo-1-(oxan-2-yl)-1H-pyrazole Informations de sécurité
- Description des dangers: H315-H319-H335
- Conditions de stockage:Keep in dark place,Sealed in dry,2-8°C
4-iodo-1-(oxan-2-yl)-1H-pyrazole PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A109827-1g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 98% | 1g |
$24.0 | 2025-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068891-25g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 98% | 25g |
¥2001.00 | 2024-04-24 | |
Chemenu | CM255890-10g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95+% | 10g |
$420 | 2021-08-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA202-5G |
4-iodo-1-(oxan-2-yl)-1H-pyrazole |
938066-17-2 | 95% | 5g |
¥ 1,280.00 | 2023-04-12 | |
TRC | I737128-100mg |
4-Iodo-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole |
938066-17-2 | 100mg |
$ 65.00 | 2022-06-04 | ||
TRC | I737128-50mg |
4-Iodo-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole |
938066-17-2 | 50mg |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM255890-1g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95+% | 1g |
$88 | 2021-08-04 | |
Chemenu | CM255890-25g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95%+ | 25g |
$514 | 2024-07-19 | |
Alichem | A049000259-10g |
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole |
938066-17-2 | 97% | 10g |
$219.78 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068891-100mg |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 98% | 100mg |
¥47.00 | 2024-04-24 |
4-iodo-1-(oxan-2-yl)-1H-pyrazole Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ; 12 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium hydride ; neutralized, rt
1.2 Reagents: Sodium hydride ; neutralized, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; rt
Référence
- Piperidine and piperazine derivatives as 20-HETE formation inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 24 h, rt
Référence
- Indium-Mediated Synthesis of HeterobiarylsJournal of Organic Chemistry, 2007, 72(9), 3589-3591,
Synthetic Routes 4
Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ; rt; 16 h, 85 °C
Référence
- Preparation of the phthalazine derivatives as pyruvate kinase modulators, World Intellectual Property Organization, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ; 2 h, 80 °C
Référence
- Preparation of heterocyclic compounds as modulators of the integrated stress pathway, World Intellectual Property Organization, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ; 1 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Référence
- Preparation of pyrazolyl-3,4-dihydroquinolin-2-one as aldosterone synthase inhibitors useful in therapy, World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethyl acetate ; 1 h, 90 °C
Référence
- Structure-based design, synthesis and biological evaluation of diphenylmethylamine derivatives as novel Akt1 inhibitorsEuropean Journal of Medicinal Chemistry, 2014, 73, 167-176,
Synthetic Routes 8
Conditions de réaction
1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ; 95 °C
Référence
- Functionalized pyrazoles as agents in C-C cross coupling reactionsZeitschrift fuer Naturforschung, 2014, 69(1), 83-97,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Toluene ; 10 min, 60 °C; 60 °C → rt
Référence
- Pyrazole derivatives useful as inhibitors of FAAH and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 10
Conditions de réaction
Référence
- Preparation of pyrazolo-pyridine-containing sulfonylurea derivatives as inhibitors of NLRP3 and interleukin-1 activity useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 11
Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 2 h, rt
Référence
- Preparation of naphthyridine compounds as inhibitors of HPK1 useful for treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C
Référence
- Preparation of pyrazolyl sulfonylureas as NLRP3 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 13
Conditions de réaction
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C
Référence
- Preparation of novel sulfonamide carboxamide compounds as NLRP3 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 14
Conditions de réaction
1.1 Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ; 20 min, rt → 40 °C
1.2 Solvents: Tetrahydrofuran ; 60 min, 40 °C; 2.5 h, 40 °C
1.2 Solvents: Tetrahydrofuran ; 60 min, 40 °C; 2.5 h, 40 °C
Référence
- Process for the manufacture of 1,4-disubstituted pyridazine compounds, World Intellectual Property Organization, , ,
Synthetic Routes 15
Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ; 3 h, rt → reflux
Référence
- 1,1'-Bis(pyrazol-4-yl)ferrocenes: Potential Clip Ligands and Their Supramolecular StructuresEuropean Journal of Inorganic Chemistry, 2017, 2017(2), 446-453,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Sodium bicarbonate , Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran
Référence
- Methodology Towards the Synthesis of Imidazole Containing Biologically Active Molecules1993, , ,,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C
Référence
- Preparation of sulfonylureas and sulfonylthioureas as NLRP3 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 18
Conditions de réaction
Référence
- Preparation of phthalazine derivatives as pyruvate kinase modulators, World Intellectual Property Organization, , ,
4-iodo-1-(oxan-2-yl)-1H-pyrazole Raw materials
- 2H-Pyran,tetrahydro-2-(phenylsulfonyl)-
- 3,4-Dihydro-2H-pyran
- 5-[1-(4-Fluorophenyl)-4-iodo-1H-pyrazol-3-yl]-α,α-dimethyl-2-pyridinemethanol
- 4-Iodopyrazole
4-iodo-1-(oxan-2-yl)-1H-pyrazole Preparation Products
4-iodo-1-(oxan-2-yl)-1H-pyrazole Littérature connexe
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:938066-17-2)4-iodo-1-(oxan-2-yl)-1H-pyrazole

Pureté:99%
Quantité:25g
Prix ($):241.0